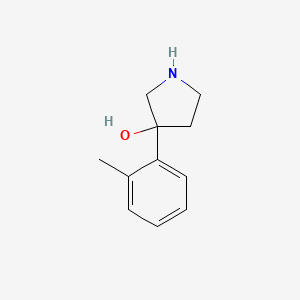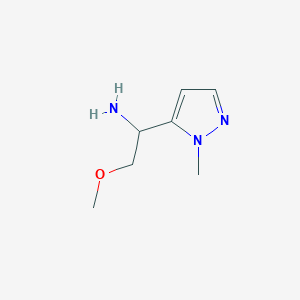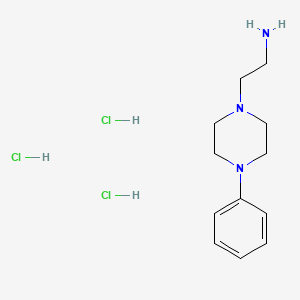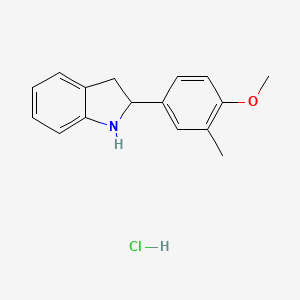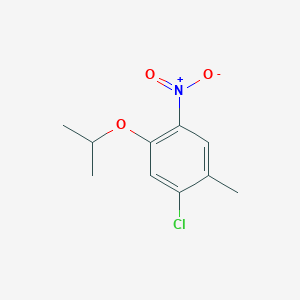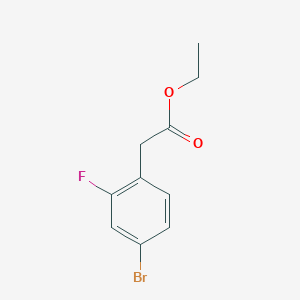![molecular formula C6H4ClN3 B1418850 2-クロロ-5H-ピロロ[2,3-b]ピラジン CAS No. 889447-19-2](/img/structure/B1418850.png)
2-クロロ-5H-ピロロ[2,3-b]ピラジン
概要
説明
2-Chloro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C6H4ClN3. This compound features a pyrrole ring fused to a pyrazine ring, with a chlorine atom attached to the second position of the pyrazine ring. It is a member of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
2-Chloro-5H-pyrrolo[2,3-B]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Research: It is studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Industrial Applications: The compound is used in the synthesis of organic materials and natural products.
作用機序
Target of Action
The primary target of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine is kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
2-Chloro-5H-pyrrolo[2,3-B]pyrazine interacts with its kinase targets, leading to inhibition of the kinase activity . This inhibition can result in changes in the phosphorylation status of the substrate proteins of these kinases, thereby altering their activity and ultimately leading to changes in cell function .
Biochemical Pathways
The inhibition of kinase activity by 2-Chloro-5H-pyrrolo[2,3-B]pyrazine can affect various biochemical pathways. For instance, kinases play key roles in signaling pathways such as the MEK-ERK, PI3K-Akt, and PLCγ pathways . By inhibiting kinase activity, 2-Chloro-5H-pyrrolo[2,3-B]pyrazine can potentially disrupt these pathways, leading to downstream effects that can include changes in cell proliferation, survival, and differentiation .
Result of Action
The molecular and cellular effects of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine’s action would depend on the specific kinases it targets and the pathways these kinases are involved in. Given the role of kinases in a wide range of cellular functions, the effects could potentially include changes in cell proliferation, survival, differentiation, and other cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine can be achieved through various methods. One common approach involves the cyclization of pyrazinylhydrazones. For example, thermal (non-catalytic) cyclization of pyrazinylhydrazones can lead to the formation of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine . Another method involves the use of cyclization reactions, ring annulation, and cycloaddition reactions .
Industrial Production Methods
Industrial production of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Chloro-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolopyrazines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
類似化合物との比較
2-Chloro-5H-pyrrolo[2,3-B]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-B]pyrazine: Lacks the chlorine atom and may exhibit different biological activities.
6H-Pyrrolo[3,4-B]pyrazine: Has a different ring fusion pattern and may have distinct properties.
The uniqueness of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
2-chloro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORAIVYFQFAIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671915 | |
| Record name | 2-Chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889447-19-2 | |
| Record name | 2-Chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
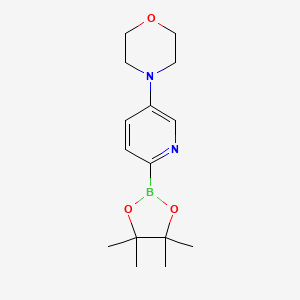
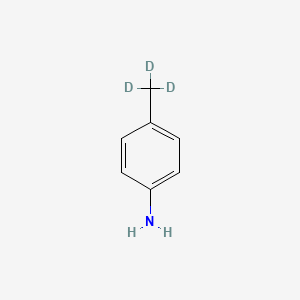

![(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1418775.png)

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)
